molecular formula C18H17ClN4O4 B11567905 N-(3-chloro-2-methylphenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide

N-(3-chloro-2-methylphenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide

Cat. No.: B11567905
M. Wt: 388.8 g/mol
InChI Key: RTPWMXJTUZUOHF-RGVLZGJSSA-N
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Description

N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a complex organic compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a chlorinated aromatic ring, a nitrophenyl group, and a hydrazinecarbonyl moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves the following steps:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Acylation Reaction: The hydrazone intermediate is then acylated using 3-chloro-2-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Reaction Conditions:

  • Solvent: Common solvents include ethanol or methanol.
  • Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures (40-60°C).
  • Time: The reaction times can vary from a few hours to overnight, depending on the specific conditions and reagents used.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorinated aromatic ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products:

    Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives where the nitro group is converted to an amine.

    Substitution: Compounds where the chlorine atom is replaced by other functional groups such as hydroxyl, amino, or alkyl groups.

Scientific Research Applications

N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Organic Synthesis: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Studied for its interactions with biological macromolecules such as proteins and nucleic acids, providing insights into its mechanism of action and potential therapeutic uses.

    Industrial Applications: Employed in the development of new materials and chemical processes, including catalysts and polymer additives.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell growth and proliferation. Additionally, its hydrazinecarbonyl moiety can form covalent bonds with nucleophilic sites on proteins, altering their function and stability.

Comparison with Similar Compounds

N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE can be compared with other hydrazine derivatives and nitrophenyl compounds. Similar compounds include:

    N-(3-CHLORO-2-METHYLPHENYL)HYDRAZINECARBONYL COMPOUNDS: These compounds share the hydrazinecarbonyl moiety but may differ in the substituents on the aromatic ring.

    NITROPHENYLHYDRAZONES: Compounds with a nitrophenyl group and hydrazone linkage, which may have different substituents on the aromatic rings.

Uniqueness: The uniqueness of N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a chlorinated aromatic ring and a nitrophenyl group allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H17ClN4O4

Molecular Weight

388.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-N'-[(E)-(3-nitrophenyl)methylideneamino]butanediamide

InChI

InChI=1S/C18H17ClN4O4/c1-12-15(19)6-3-7-16(12)21-17(24)8-9-18(25)22-20-11-13-4-2-5-14(10-13)23(26)27/h2-7,10-11H,8-9H2,1H3,(H,21,24)(H,22,25)/b20-11+

InChI Key

RTPWMXJTUZUOHF-RGVLZGJSSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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